

A Technical Guide to the Natural Abundance and Isotopic Composition of Chromium-54

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Compound of Interest

Compound Name: Chromium-54

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance and isotopic composition of **Chromium-54** (^{54}Cr). It is intended to serve as a resource for researchers, scientists, and professionals in drug development who require detailed and precise information on this stable isotope of chromium. This document outlines the accepted values for the natural abundance of ^{54}Cr , its isotopic composition within the element chromium, and the detailed experimental protocols used for their determination.

Natural Abundance and Isotopic Composition of Chromium

Chromium (Cr) is a naturally occurring element with four stable isotopes: ^{50}Cr , ^{52}Cr , ^{53}Cr , and ^{54}Cr . The most abundant of these is ^{52}Cr . **Chromium-54** is one of the non-radiogenic isotopes of chromium. The accepted natural abundance of ^{54}Cr is approximately 2.365%.

The isotopic composition of an element refers to the relative abundance of its different isotopes. The precise measurement of these abundances is critical in various scientific fields, including geochemistry, cosmochemistry, and environmental science.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the isotopic composition of chromium and the specific properties of the ^{54}Cr isotope.

Table 1: Isotopic Composition of Naturally Occurring Chromium

Isotope	Natural Abundance (%)	Atomic Mass (Da)
⁵⁰ Cr	4.345 (13)	49.9460464 (17)
⁵² Cr	83.789 (18)	51.9405098 (17)
⁵³ Cr	9.501 (17)	52.9406513 (17)
⁵⁴ Cr	2.365 (7)	53.9388825 (17)

Data sourced from multiple consistent scientific references.[1]

Table 2: Properties of **Chromium-54** (⁵⁴Cr)

Property	Value
Natural Abundance (%)	2.365
Atomic Mass (Da)	53.9388804
Protons (Z)	24
Neutrons (N)	30
Half-life	Stable
Spin	0

This table presents a selection of key properties for the ⁵⁴Cr isotope.[2]

Experimental Protocols for Isotopic Analysis

The determination of the precise isotopic composition of chromium, including the abundance of ⁵⁴Cr, is predominantly carried out using advanced mass spectrometry techniques. The two primary methods employed are Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Thermal Ionization Mass Spectrometry (TIMS). These methods offer the high precision required for resolving small variations in isotopic abundances.

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

MC-ICP-MS is a powerful technique for high-precision isotope ratio measurements. The following protocol provides a detailed overview of the methodology for chromium isotope analysis.

- **Sample Digestion:** The initial step involves the complete dissolution of the sample matrix to bring the chromium into a liquid form. The specific acid mixture and digestion method (e.g., hot plate, high-pressure asher) will depend on the sample type (e.g., geological, biological).
- **Chromium Separation:** To eliminate isobaric interferences (elements with the same mass as the chromium isotopes) and matrix effects, chromium must be chemically separated from the sample matrix. This is typically achieved through a multi-step ion-exchange chromatography process. A common procedure involves:
 - Anion-exchange chromatography: To remove major matrix elements.
 - Cation-exchange chromatography: To further purify the chromium fraction and remove elements like iron, nickel, and titanium which can cause isobaric interferences (e.g., ^{54}Fe on ^{54}Cr).^[3]
- **Instrumentation:** A high-resolution multi-collector inductively coupled plasma mass spectrometer is used. The instrument is equipped with a sample introduction system (e.g., a nebulizer and spray chamber), an ICP torch to ionize the sample, a mass analyzer to separate the ions based on their mass-to-charge ratio, and a set of Faraday collectors to simultaneously measure the ion beams of the different isotopes.
- **Instrument Tuning:** The instrument is tuned to achieve optimal sensitivity, stability, and mass resolution. This includes optimizing gas flows (nebulizer, auxiliary, and plasma), lens settings, and detector gains.
- **Measurement Procedure:**
 - The purified chromium sample solution is introduced into the ICP-MS.

- The instrument measures the ion beam intensities for ^{50}Cr , ^{52}Cr , ^{53}Cr , and ^{54}Cr simultaneously.
- To correct for instrumental mass bias, a standard-sample bracketing technique is often employed, where the sample measurement is bracketed by measurements of a certified chromium isotope standard (e.g., NIST SRM 979).[3]
- Blank Correction: Measurements of a procedural blank (a sample that has gone through the entire chemical separation process without the actual sample) are used to correct for any chromium contamination introduced during sample preparation.
- Mass Bias Correction: Instrumental mass bias is corrected using the standard-sample bracketing data or by employing a double-spike technique.
- Isobaric Interference Correction: Despite the chemical separation, trace amounts of interfering elements may remain. Mathematical corrections are applied to the measured ion signals to account for these isobaric interferences. For ^{54}Cr , the primary isobaric interference is from ^{54}Fe . The signal from another iron isotope (e.g., ^{56}Fe or ^{57}Fe) is monitored to calculate and subtract the contribution of ^{54}Fe to the ^{54}Cr signal.[3]

Thermal Ionization Mass Spectrometry (TIMS)

TIMS is another high-precision technique for isotope ratio analysis. While it generally requires smaller sample sizes than MC-ICP-MS, the sample preparation can be more demanding.

- Sample Digestion and Chromium Separation: Similar to the MC-ICP-MS procedure, the sample is digested, and chromium is chemically separated and purified using ion-exchange chromatography.
- Filament Loading: A small amount of the purified chromium sample is loaded onto a metal filament (e.g., rhenium). A substance called an activator (e.g., silica gel-boric acid) is often added to enhance the ionization efficiency of chromium.[4]
- Instrumentation: A thermal ionization mass spectrometer consists of a turret that holds multiple filaments, a high-vacuum source chamber, a magnetic sector mass analyzer, and a detector system (typically a combination of Faraday cups and/or an electron multiplier).

- Analysis: The filament is heated in the source chamber, causing the chromium to ionize. The ions are then accelerated and separated by the magnetic field according to their mass-to-charge ratio. The detector measures the intensity of the ion beams for each chromium isotope.

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for the determination of chromium isotopic composition using MC-ICP-MS.



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Caption: Experimental workflow for chromium isotope analysis by MC-ICP-MS.

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